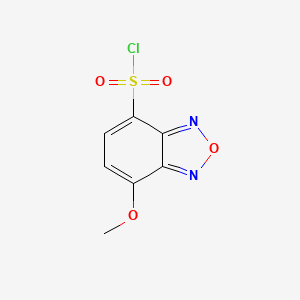

7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride

Description

Historical Context and Discovery

The development of this compound emerged from the broader investigation of benzoxadiazole derivatives that began in the mid-20th century. The benzoxadiazole scaffold, also known as benzofurazan, was first systematically explored as researchers sought to understand the properties of fused heterocyclic systems containing both nitrogen and oxygen atoms. The introduction of sulfonyl chloride functionality to benzoxadiazole frameworks represented a significant advancement in heterocyclic chemistry, as these compounds combined the inherent stability of the benzoxadiazole ring with the high reactivity of sulfonyl chlorides.

The specific derivative containing a methoxy substituent at the 7-position evolved from systematic structure-activity relationship studies that examined how different substituents affected the electronic properties and reactivity patterns of benzoxadiazole-based compounds. Early synthetic work demonstrated that electron-donating groups such as methoxy could be strategically positioned to fine-tune the electrophilic character of the sulfonyl chloride moiety. This discovery proved particularly valuable for medicinal chemists seeking to develop compounds with specific reactivity profiles.

The systematic study of 2,1,3-benzoxadiazole derivatives gained momentum as researchers recognized their potential applications in fluorescent probe development and pharmaceutical synthesis. The incorporation of sulfonyl chloride functionality opened new avenues for creating complex molecular architectures through nucleophilic substitution reactions. Historical records indicate that the methodical exploration of substituted benzoxadiazole sulfonyl chlorides contributed significantly to our understanding of heterocyclic reactivity patterns and electronic effects.

Significance in Organic and Medicinal Chemistry

This compound occupies a central position in contemporary synthetic organic chemistry due to its exceptional versatility as a building block for complex molecular construction. The compound's significance stems from its ability to participate in a wide range of chemical transformations while maintaining structural integrity under various reaction conditions. Sulfonyl chlorides are frequently chosen as building blocks in medicinal chemistry for their ability to readily react with heterocyclic amines to create complex sulfonamides, which are prevalent in numerous therapeutic agents.

In pharmaceutical development, benzoxadiazole-containing compounds have demonstrated remarkable biological activities across multiple therapeutic areas. The benzoxadiazole scaffold appears in compounds with antiviral properties, as evidenced by research into sulfonamide derivatives that exhibit activity against various viral targets. The electron-withdrawing nature of the benzoxadiazole ring system enhances the electrophilicity of attached sulfonyl chloride groups, making these compounds particularly useful for creating stable covalent bonds with biological nucleophiles.

The compound's role in fluorescent probe development represents another significant application area. Benzoxadiazole derivatives, particularly those containing nitro substituents, have been widely employed as fluorogenic reagents for biomolecular sensing. While this compound differs from nitro-containing variants, it shares the fundamental benzoxadiazole framework that contributes to favorable photophysical properties. The methoxy substitution pattern provides opportunities for further functionalization and can serve as a precursor to more complex fluorescent systems.

The synthetic utility of this compound extends to materials science applications where benzoxadiazole-containing polymers and small molecules have found use in organic electronics and photonic devices. The sulfonyl chloride functionality serves as an excellent handle for polymer conjugation and surface modification reactions, enabling the incorporation of benzoxadiazole units into diverse material architectures.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound bears the Chemical Abstracts Service registry number 944780-94-3, which provides unambiguous identification in chemical databases and literature. The complete systematic name reflects the benzoxadiazole core structure with specific positional designations for the methoxy and sulfonyl chloride substituents.

Structurally, the compound belongs to the benzoxadiazole family, characterized by a benzene ring fused to an oxadiazole heterocycle. The oxadiazole ring contains two nitrogen atoms and one oxygen atom arranged in a five-membered ring configuration. This particular isomer represents the 2,1,3-benzoxadiazole arrangement, where the nitrogen atoms occupy the 2 and 3 positions relative to the oxygen atom at position 1.

The molecular formula C₇H₅ClN₂O₄S accurately describes the atomic composition, with a molecular weight of 248.64 daltons. The structural framework incorporates several key functional elements that define its chemical behavior: the benzoxadiazole heterocyclic system provides aromatic stability and electron-withdrawing character, the methoxy group at position 7 introduces electron-donating properties, and the sulfonyl chloride moiety at position 4 confers high electrophilic reactivity.

Table 1: Key Molecular Properties of this compound

The compound's classification within broader chemical taxonomy places it among functionalized benzoxadiazoles, specifically those bearing electron-donating and electron-withdrawing substituents. This dual electronic character makes it particularly interesting from both theoretical and practical perspectives, as the competing electronic effects can be leveraged to achieve specific reactivity patterns and selectivities in synthetic transformations.

Table 2: Structural Classification and Related Compounds

The positional numbering system for benzoxadiazole derivatives follows established conventions where the oxygen atom in the oxadiazole ring is designated as position 1, with subsequent numbering proceeding around the fused ring system. This systematic approach ensures consistent identification of substitution patterns and facilitates accurate communication of structural information across the scientific community.

Properties

IUPAC Name |

7-methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4S/c1-13-4-2-3-5(15(8,11)12)7-6(4)9-14-10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIXZEFXYVOSTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=NON=C12)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649430 | |

| Record name | 7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944780-94-3 | |

| Record name | 7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonation of 7-Methoxy-2,1,3-benzoxadiazole

The initial sulfonation step involves introducing a sulfonic acid group (-SO₃H) at the 4-position of the benzoxadiazole ring. This can be achieved by:

- Reacting 7-methoxy-2,1,3-benzoxadiazole with chlorosulfonic acid (ClSO₃H) under controlled temperature conditions.

- Alternatively, sulfur trioxide (SO₃) or sulfuric acid/sulfur trioxide complexes may be used.

The methoxy group at position 7 directs electrophilic substitution to the 4-position due to its electron-donating resonance effect, facilitating regioselective sulfonation.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is then converted to the sulfonyl chloride by chlorination, commonly using:

- Thionyl chloride (SOCl₂): A widely used reagent for converting sulfonic acids to sulfonyl chlorides. The reaction is typically carried out under reflux in an inert solvent such as dichloromethane or chloroform.

- Phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃): Alternative chlorinating agents that can be used under milder or more forcing conditions depending on substrate sensitivity.

The reaction proceeds via activation of the sulfonic acid group and substitution of the hydroxyl group by chloride, yielding the sulfonyl chloride.

Specific Research Findings and Data

While direct literature on this compound is limited, insights can be drawn from structurally related benzoxadiazole sulfonyl chlorides and analogous heteroaryl sulfonyl chlorides.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonation | Chlorosulfonic acid | 0–5 °C initially, then RT | 1–3 hours | 70–85 | Controlled addition to avoid polysulfonation |

| Chlorination | Thionyl chloride, reflux in DCM | Reflux (~40 °C) | 3–6 hours | 80–90 | Anhydrous conditions required |

These conditions are typical for sulfonyl chloride preparations on benzoxadiazole derivatives and yield high purity products suitable for further synthetic applications.

Structural and Stability Considerations

- The methoxy substituent at position 7 stabilizes the benzoxadiazole ring electronically, facilitating regioselective sulfonation at the 4-position.

- Sulfonyl chlorides are sensitive to moisture and require careful handling under anhydrous conditions.

- The sulfonyl chloride group is reactive towards nucleophiles, making it a versatile intermediate for further functionalization.

Comparative Analysis with Related Compounds

Recent studies on related benzoxadiazole sulfonyl chlorides, such as 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole, provide valuable insights into preparation and properties:

| Feature | This compound | 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole |

|---|---|---|

| Electron-donating substituent | Methoxy (electron-donating) | Chloro (electron-withdrawing) |

| Sulfonation regioselectivity | Directed to 4-position due to methoxy group | Directed to 7-position due to chloro group |

| Chlorination method | Thionyl chloride or PCl₅ | Thionyl chloride |

| Stability | Moderately stable, sensitive to moisture | Less stable, prone to hydrolysis |

The electron-donating methoxy group generally enhances nucleophilicity of the ring and may improve yield and selectivity in sulfonation steps compared to electron-withdrawing substituents.

Experimental Example (Adapted from Related Literature)

-

- To a cooled (0 °C) solution of 7-methoxy-2,1,3-benzoxadiazole (1 equiv) in dry dichloromethane, chlorosulfonic acid (2 equiv) is added dropwise under stirring.

- The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

- The mixture is then poured onto crushed ice and neutralized carefully with sodium bicarbonate solution.

- The sulfonic acid intermediate is extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated.

-

- The sulfonic acid intermediate is dissolved in dry dichloromethane.

- Thionyl chloride (3 equiv) is added dropwise under an inert atmosphere.

- The mixture is refluxed for 4 hours.

- After cooling, excess thionyl chloride is removed under reduced pressure.

- The crude sulfonyl chloride is purified by recrystallization from isopropanol or by column chromatography.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Parameters | Outcome |

|---|---|---|---|

| Sulfonation | Chlorosulfonic acid, DCM, 0–RT | Controlled addition, 1–3 h | 7-Methoxy-2,1,3-benzoxadiazole-4-sulfonic acid |

| Chlorination | Thionyl chloride, reflux, DCM | 3–6 h reflux, anhydrous | This compound (high purity) |

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions involving this compound.

Reaction Conditions: These reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Scientific Research Applications

Organic Synthesis

7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride is widely used as a reagent in organic synthesis. It facilitates the preparation of various derivatives through:

- Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles like amines or alcohols to yield sulfonamide or sulfonate derivatives.

- Oxidation and Reduction Reactions: Although less common, it can participate in these reactions under specific conditions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Nucleophiles Used | Products Formed |

|---|---|---|

| Substitution | Amines | Sulfonamides |

| Substitution | Alcohols | Sulfonates |

| Oxidation/Reduction | Various | Diverse products |

Biological Research

The compound's fluorescent properties make it an excellent candidate for labeling biomolecules in biological assays. Its ability to form stable conjugates with proteins and nucleic acids enhances detection methods in biochemical studies.

Case Study: Protein Labeling

In a study investigating protein interactions, researchers utilized this compound to label specific proteins, allowing for enhanced visualization and analysis of protein complexes through fluorescence microscopy .

Medicinal Chemistry

Research indicates potential therapeutic applications for this compound as an inhibitor of specific enzymes. Its unique structure may allow it to interact selectively with target enzymes involved in various diseases.

Example Application: Enzyme Inhibition

A study focused on enzyme inhibitors highlighted the effectiveness of sulfonamide derivatives similar to this compound in treating neurodegenerative diseases characterized by α-synuclein aggregation. This suggests that derivatives of this compound could be explored further for their medicinal properties .

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the development of complex chemical structures used in various applications ranging from dyes to pharmaceuticals.

Table 2: Industrial Uses of this compound

| Application Area | Specific Uses |

|---|---|

| Specialty Chemicals | Production of dyes and pigments |

| Pharmaceuticals | Synthesis of drug intermediates |

| Material Science | Development of polymer additives |

Mechanism of Action

The mechanism of action of 7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophilic sites on biomolecules or other substrates .

Comparison with Similar Compounds

Similar Compounds

4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole: Another sulfonyl chloride derivative with similar reactivity but different substituents.

7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride is unique due to its methoxy substituent, which can influence its reactivity and properties compared to other sulfonyl chloride derivatives. This uniqueness makes it valuable in specific applications where the methoxy group provides distinct advantages .

Biological Activity

7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzoxadiazole core with a methoxy group and a sulfonyl chloride substituent. Its chemical formula is CHClNOS, and it possesses unique reactivity due to the presence of the sulfonyl chloride group, which can participate in various nucleophilic substitution reactions.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. The sulfonyl chloride moiety can undergo hydrolysis to form sulfonic acid derivatives, which may interact with proteins or enzymes involved in cellular signaling pathways.

Target Interactions

- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit various enzymes critical for cancer cell proliferation and survival.

- Receptor Modulation : The compound may also act on specific receptors, altering their activity and leading to changes in cellular responses.

Anticancer Properties

Studies have shown that derivatives of benzoxadiazole compounds exhibit promising anticancer activities. For instance:

- Cytotoxicity : this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that it may induce apoptosis in liver cancer cells (HepG2) and inhibit cell migration in hepatocellular carcinoma (HCC) models .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 10.908 | Induces apoptosis |

| HCCLM3 | 4.011 | Inhibits migration |

Case Studies

- Antitumor Activity in HCC Models : A study involving xenograft models showed that the compound significantly reduced tumor growth in nude mice by activating fumarate hydratase, indicating a novel mechanism for its anticancer activity .

- Structure-Activity Relationship : Research on benzoxazole derivatives has established relationships between chemical structure modifications and biological activity. For instance, the presence of electron-donating groups has been linked to enhanced antibacterial properties .

Q & A

Q. How to address conflicting bioactivity data in sulfonamide derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.